Glycogen
Overview
Description
Glycogen Description
Glycogen is a vital glucose storage polysaccharide found in many organisms, playing a crucial role in energy metabolism. It is a large, branched homopolymer of glucose, primarily composed of α-1,4-glucosidic linkages with α-1,6 linkages forming the branches. This structure allows for rapid release of glucose when needed by the organism .
Synthesis Analysis
The synthesis of glycogen is a complex process initiated by glycogenin, a protein that autocatalytically attaches glucose from UDP-glucose to itself, starting the formation of the glycogen molecule. Glycogen synthase then extends the chain, while the branching enzyme introduces α-1,6 linkages to create the branched structure . Glycogen synthase is a key enzyme in this process, and its structure and function are highly conserved across different species, indicating a common catalytic mechanism . The synthesis is tightly regulated and can be influenced by the amount of active glycogenin, which may serve as a rate-limiting factor in glycogen formation .
Molecular Structure Analysis
The molecular structure of glycogenin, which initiates glycogen synthesis, has been elucidated through crystallography. It contains a conserved DxD motif and an N-terminal beta-alpha-beta Rossmann-like fold, which are characteristic of glycosyltransferases. This structure is essential for the coordination of the catalytic divalent cation, typically Mn2+, which plays a critical role in the enzymatic activity . Similarly, the structure of glycogen synthase reveals a wide catalytic cleft and an active site architecture that is remarkably similar to that of glycogen phosphorylase, suggesting comparable substrate-binding properties .
Chemical Reactions Analysis
Glycogen synthesis involves the transfer of glucose residues to a growing α-1,4-glucan chain. This transfer is catalyzed by glycogen synthase, which can utilize both ADP and UDP glucose as donor substrates. The specificity for the glucosyl donor is determined by specific residues in the enzyme . Glycogen degradation follows an ordered pattern, with the most recently added glucose units being removed first, indicating a highly regulated process .
Physical and Chemical Properties Analysis
Glycogen's physical properties are influenced by its molecular structure. For instance, liver glycogen β particles can aggregate to form α particles, which are more resistant to enzymatic degradation. This property is altered in diabetic liver glycogen, suggesting a link to blood-sugar homeostasis . The diurnal changes in glycogen structure also reflect its dynamic nature in response to metabolic demands . Additionally, the interaction between glycogen synthase and glycogenin is crucial for the synthesis of glycogen particles of varying sizes, which may affect the physical properties of the stored glycogen .
Relevant Case Studies
In studies of diabetic mice, it was observed that the molecular structure of liver glycogen changes throughout the day, with diabetic glycogen being more susceptible to disruption by DMSO, indicating a potential target for diabetes treatment . Another study using mass spectrometry provided insights into the mechanism of glycogen initiation by glycogenin, which could have implications for understanding glycogen metabolism disorders .
Scientific Research Applications
Glycogen in Energy Metabolism and Cellular Function
Glycogen as an Energy Reserve Glycogen, primarily known as the storage form of glucose, plays a crucial role in energy metabolism. It serves as a rapid and accessible energy source, ready to be supplied to tissues on demand. Each glycogen granule, termed a “glycosome,” acts as an independent metabolic unit with a complex structure involving a highly branched polysaccharide and various proteins responsible for its metabolism. The dynamics of glycogen granules, including their formation, degradation, and the factors governing these processes, are essential for understanding cellular energy dynamics, particularly in the brain where it influences energetics (Prats, Graham, & Shearer, 2018).
Glycogen in Brain Function In the brain, glycogen, mainly located in astrocytes, is more than just an emergency energy reserve. It's a highly dynamic molecule integral to brain function, affecting synaptic activity and memory formation. Understanding the molecular and subcellular mechanisms underlying glycogen metabolism is crucial for comprehending its role in brain physiology and pathology, including its compartmentalization and the interconnected second messenger pathways controlling its metabolism (Obel et al., 2012).
Glycogen in Microbial Metabolism and Probiotics
Glycogen Metabolism in Prokaryotes Glycogen metabolism in prokaryotes, such as Lactobacillus acidophilus, is linked to energy storage compounds and crucial physiological functions. It's associated with global cellular processes, including carbon and nitrogen metabolism, energy production, and stress response. In some microorganisms, the ability to synthesize intracellular glycogen contributes significantly to gut fitness and retention among probiotic microorganisms, indicating its role in the human gastrointestinal tract (Goh & Klaenhammer, 2014).
Glycogen and Muscle Function
Glycogen Metabolism in Muscles Muscle glycogen is not evenly distributed but localized in distinct pools within skeletal muscle fibers, with its distribution varying based on several factors like exercise intensity, fiber phenotype, and training status. These distinct pools may have specific functions within the cell, with reduced levels associated with changes in muscle fiber functionality, including muscle relaxation rate and membrane excitability. This highlights the importance of subcellular localization in understanding glycogen's role in muscle function (Ørtenblad & Nielsen, 2015).
Glycogen and Meat Quality In livestock, glycogen metabolism in muscle tissue significantly affects meat quality. The structure of a glycogen molecule is well-suited for its function in muscles, enabling strong packing of glucose particles and accessibility for glycogenolytic enzymes. Various factors, particularly genetic, influence the activity of enzymes related to glycogen's synthesis and degradation in muscles. Additionally, residual glycogen in meat affects its cooking yield, protein content, and sensory quality, highlighting the relevance of glycogen metabolism in food science (Przybylski et al., 2006).
Future Directions
The potential of using inhibitor-based therapies to fight diabetes has gained scientific momentum . The use of specific mouse models targeting intestinal gluconeogenesis should allow us to identify several metabolic functions that could be controlled by protein diets . These data could be the basis of novel nutritional strategies targeting the serious metabolic consequences of both obesity and diabetes .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-UJDJLXLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112573 | |
Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Glycogen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14445 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Glycogen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
149820-99-5, 9005-79-2 | |
Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149820-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycogen | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycogen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 280 °C | |
Record name | Glycogen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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